

Introduction: The Significance of Chelation in Calcium Supplementation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

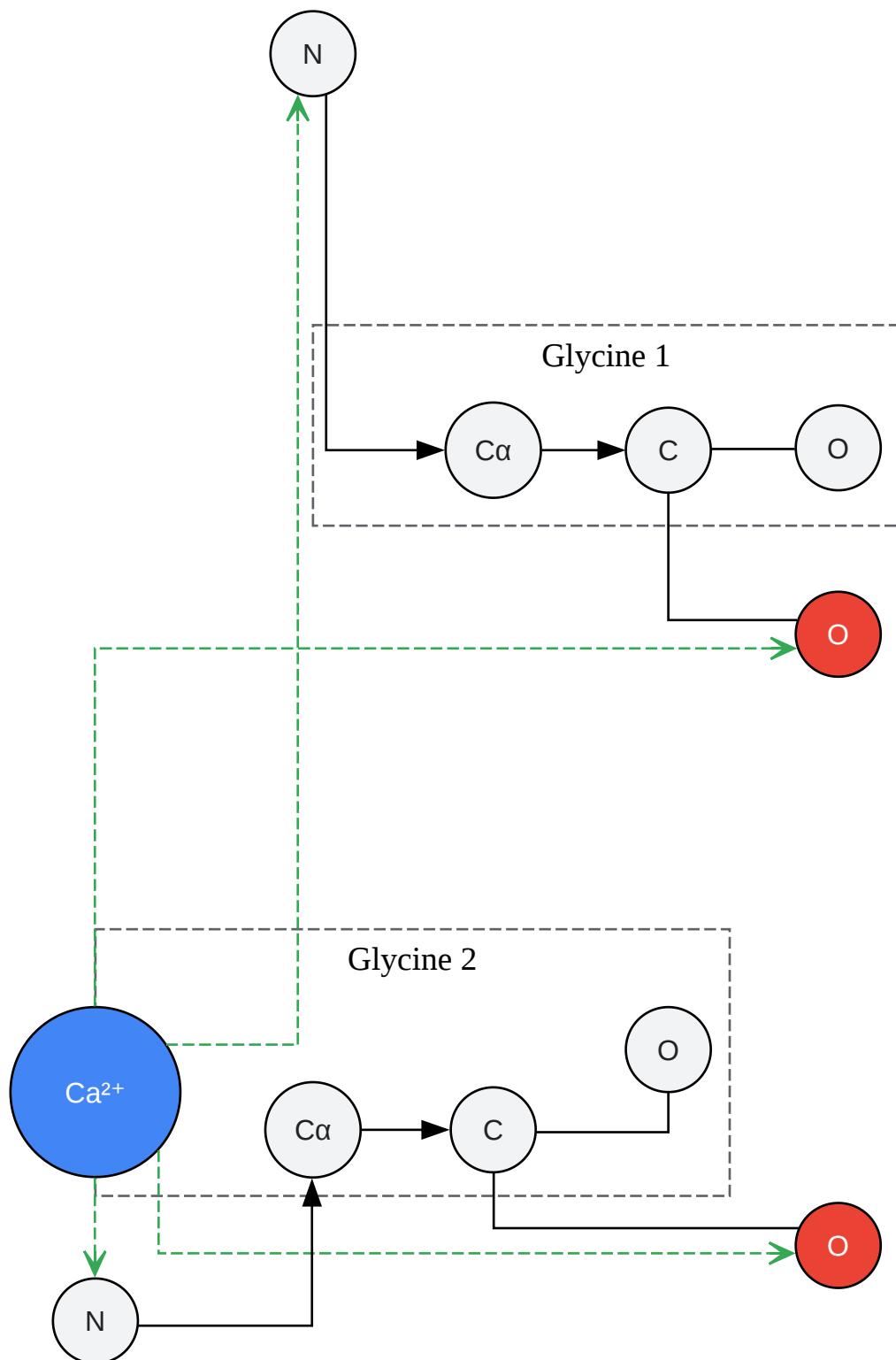
Compound Name: *Calcium glycinate*

Cat. No.: B3028853

[Get Quote](#)

Calcium glycinate, a chelated form of calcium, represents a significant advancement in mineral supplementation for research and pharmaceutical applications. Unlike simple calcium salts such as carbonate or citrate, **calcium glycinate** is a coordination complex where a central calcium ion is bonded to two molecules of the amino acid glycine.^{[1][2]} This chelation process results in the formation of two stable five-membered rings, a structural feature that confers unique properties to the molecule.^{[3][4][5]} The primary advantage of this structure is its enhanced bioavailability and stability.^[2] The glycine ligands protect the calcium ion from interacting with dietary inhibitors like phytates and oxalates in the gastrointestinal tract, allowing for more efficient absorption.^{[2][6]} This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of research-grade **calcium glycinate**, along with the analytical methodologies required for its characterization.

Chemical Identity and Molecular Structure


The foundational characteristic of **calcium glycinate** is its well-defined molecular structure, which dictates its behavior and utility. As a Senior Application Scientist, my first step upon receiving a new lot of material is to confirm its identity and structure against established specifications.

1.1 Molecular Formula and Identification

- Chemical Name: Calcium bis(glycinate); Diglycine calcium salt^{[1][7]}

- Molecular Formula: C₄H₈CaN₂O₄[\[1\]](#)[\[8\]](#)
- Molecular Weight: 188.20 g/mol [\[2\]](#)[\[8\]](#)
- CAS Number: 35947-07-0[\[1\]](#)[\[7\]](#)[\[8\]](#)

The structure involves a central calcium atom (Ca²⁺) acting as a Lewis acid, accepting electron pairs from two glycine molecules, which act as bidentate ligands. The coordination occurs through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group.[\[2\]](#) [\[3\]](#)[\[9\]](#) This bidentate chelation is the cornerstone of the molecule's stability.

[Click to download full resolution via product page](#)

Caption: Chelation structure of **calcium glycinate** showing bidentate coordination.

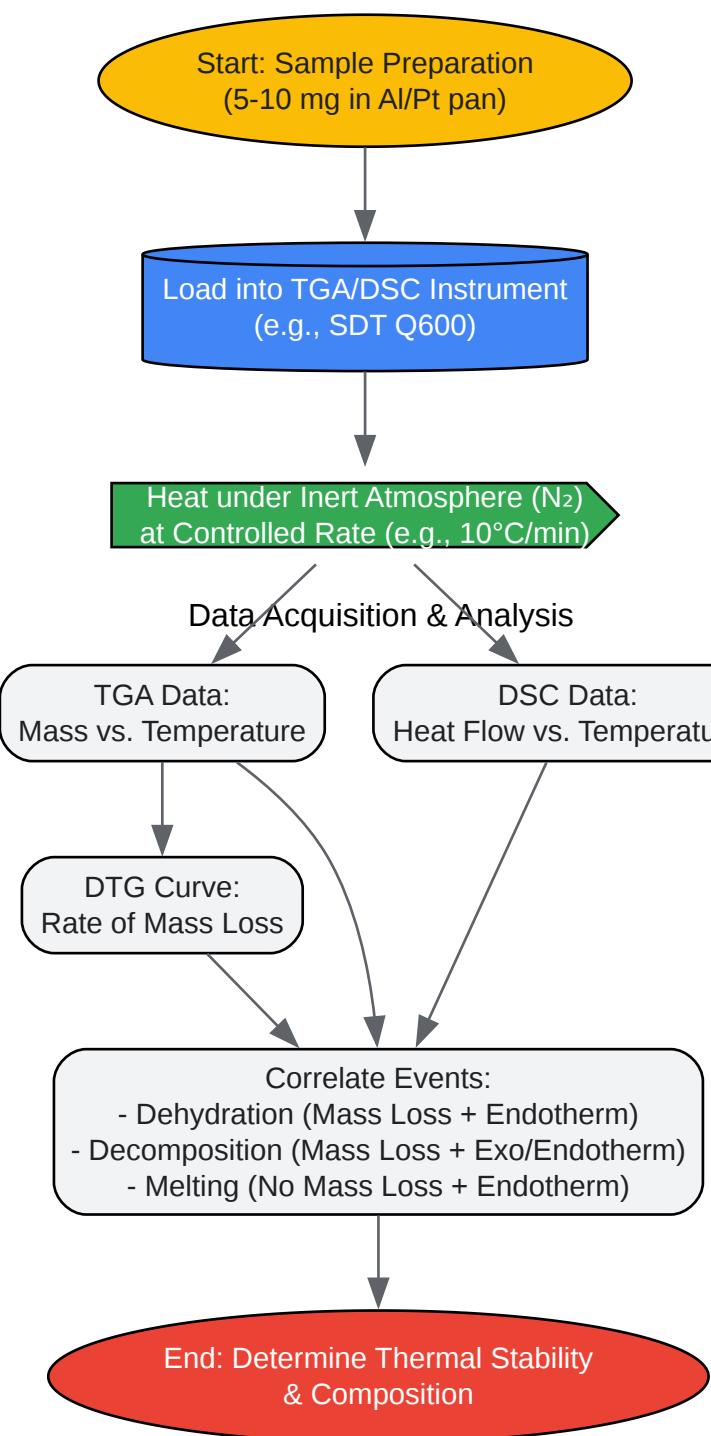
Core Physical Properties

The physical properties of a research-grade compound are critical for formulation development, handling, and storage. The following table summarizes the key physical characteristics of **calcium glycinate**.

Property	Value / Description	Significance in Research & Development
Appearance	White to off-white crystalline powder. [1] [7] [10]	Provides a first-pass quality check. Any deviation in color may indicate impurities or degradation.
Solubility	Soluble in water (approx. 4 g/100 mL at room temp.); slightly soluble in ether, methanol. [1] [6] [11]	High water solubility is crucial for creating aqueous formulations, stock solutions, and ensuring dissolution in biological media.
Melting Point	220 - 240 °C. [1]	A sharp melting range is indicative of high purity. A broad range suggests the presence of impurities.
pH (1% Aq. Sol.)	10.0 - 11.5. [10]	The alkaline nature of the solution must be considered for pH-sensitive formulations and biological assays.
Hygroscopicity	Highly hygroscopic. [11]	Requires stringent storage conditions in tightly sealed containers away from moisture to prevent clumping and degradation. [11]

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques provide a deeper, non-destructive insight into the molecular structure and stability of the compound. These methods are indispensable for confirming the chelate structure and assessing thermal stability.


3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the coordination between calcium and glycine.^[12] The rationale behind using FTIR is that the vibrational frequencies of chemical bonds are altered upon complexation. When glycine chelates with calcium, characteristic shifts in the IR spectrum are observed. Specifically, the absorption peaks corresponding to the free amino (NH_2) and carboxyl (COO^-) groups in glycine disappear and are replaced by new peaks indicative of the Ca-N and Ca-O coordinate bonds.^{[3][13]} This confirms that the chelation has successfully occurred.

3.2 Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used to evaluate the thermal stability and composition of a material.^{[14][15]}

- TGA measures the change in mass of a sample as a function of temperature.^[14] For **calcium glycinate**, a typical TGA thermogram will reveal mass loss in distinct steps. The initial loss corresponds to the dehydration of associated water molecules (often existing as a monohydrate), while subsequent losses at higher temperatures indicate the decomposition of the organic glycinate ligands, ultimately leaving a residue of calcium oxide.^{[16][17]}
- DSC measures the heat flow into or out of a sample as it is heated or cooled.^[14] This allows for the detection of phase transitions. The DSC curve for **calcium glycinate** will show endothermic peaks corresponding to the energy required for dehydration and melting, and exothermic peaks related to decomposition events.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Calcium Glycinate BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researching.cn [researching.cn]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Glycinate – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 7. CAS 35947-07-0: Calcium glycinate | CymitQuimica [cymitquimica.com]
- 8. Calcium Glycinate | C4H8CaN2O4 | CID 10130287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy Calcium glycinate (EVT-3165927) | 35947-07-0 [evitachem.com]
- 10. parasint.com [parasint.com]
- 11. Calcium glycinate | 35947-07-0 [chemicalbook.com]
- 12. Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 15. tainstruments.com [tainstruments.com]
- 16. Calcium Glycinate or Calcium Glycine Complex SDS of Manufacturers [anmol.org]
- 17. images.philips.com [images.philips.com]
- To cite this document: BenchChem. [Introduction: The Significance of Chelation in Calcium Supplementation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028853#chemical-and-physical-properties-of-research-grade-calcium-glycinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com